
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
科学研究应用
Medicinal Chemistry: As a scaffold for the development of new pharmaceutical agents, particularly in the treatment of bacterial infections and cancer.
Materials Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Industry: As an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism by which 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 5-Methyl-1-hexylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-butylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
77139-90-3 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC 名称 |
5-methyl-1-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-8(2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14) |
InChI 键 |
GTQUTMNRQOJYQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(C(=O)NC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


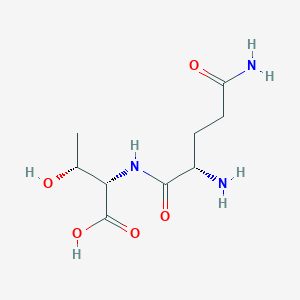

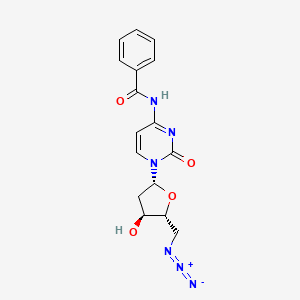
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
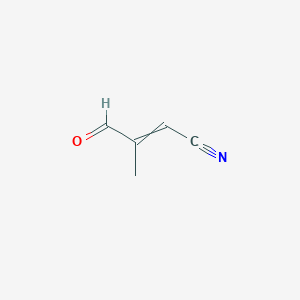
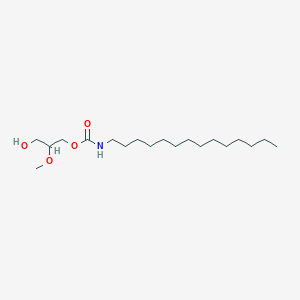
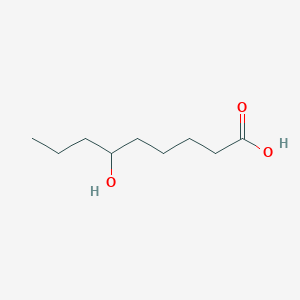


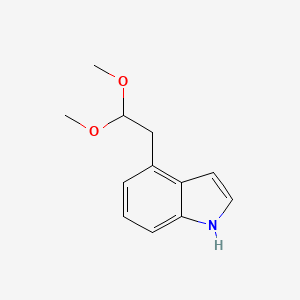
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
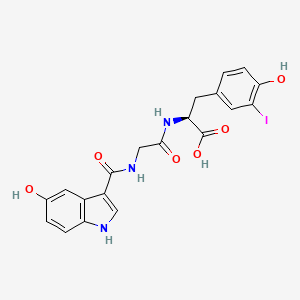
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)

